molecular formula C21H27N6S.H2O4P<br>C21H29N6O4PS B14477782 dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium CAS No. 72906-39-9

dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium

Cat. No.: B14477782
CAS No.: 72906-39-9
M. Wt: 492.5 g/mol
InChI Key: SUGVLKGADNYBOA-UHFFFAOYSA-M
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Description

Dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium is a complex organic compound that combines the properties of dihydrogen phosphate and a substituted anilinoethyl-trimethylazanium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium typically involves multiple steps:

    Formation of the thiadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Diazotization: The thiadiazole derivative is then subjected to diazotization to introduce the diazenyl group.

    Coupling Reaction: The diazonium compound is coupled with N-ethyl-4-anilinoethyl-trimethylazanium to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring and the anilino group.

    Reduction: Reduction reactions can target the diazenyl group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring and the thiadiazole moiety.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

    Oxidation products: Include oxidized derivatives of the thiadiazole and anilino groups.

    Reduction products: Include amine derivatives.

    Substitution products: Include various substituted aromatic and thiadiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst in organic synthesis due to its unique structural features.

    Analytical Chemistry: It can serve as a reagent or indicator in various analytical techniques.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and biochemical pathways.

    Cellular Imaging: Due to its potential fluorescent properties, it can be used in cellular imaging techniques.

Medicine

    Drug Development: The compound can be explored for its potential therapeutic effects, particularly in targeting specific biochemical pathways.

    Diagnostic Tools: It can be used in the development of diagnostic assays and tools.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It can be explored for its potential use in agricultural chemicals.

Mechanism of Action

The mechanism of action of dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium involves its interaction with specific molecular targets. The diazenyl group can interact with nucleophiles, while the thiadiazole ring can participate in redox reactions. The anilino group can interact with enzymes and receptors, modulating their activity. The dihydrogen phosphate group can influence the compound’s solubility and interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Dihydrogen phosphate derivatives: Such as potassium dihydrogen phosphate.

    Thiadiazole derivatives: Such as 2-amino-1,3,4-thiadiazole.

    Anilino derivatives: Such as N-phenyl-1,2-ethanediamine.

Uniqueness

The uniqueness of dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of the dihydrogen phosphate group enhances its solubility and interaction with biological systems, while the thiadiazole and anilino groups provide unique chemical and biological properties.

Properties

CAS No.

72906-39-9

Molecular Formula

C21H27N6S.H2O4P
C21H29N6O4PS

Molecular Weight

492.5 g/mol

IUPAC Name

dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium

InChI

InChI=1S/C21H27N6S.H3O4P/c1-5-26(15-16-27(2,3)4)19-13-11-18(12-14-19)23-24-21-22-20(25-28-21)17-9-7-6-8-10-17;1-5(2,3)4/h6-14H,5,15-16H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1

InChI Key

SUGVLKGADNYBOA-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=NC(=NS2)C3=CC=CC=C3.OP(=O)(O)[O-]

Origin of Product

United States

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